molecular formula C26H31N5O2S B308007 1-{6-[4-(dimethylamino)phenyl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

1-{6-[4-(dimethylamino)phenyl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

Cat. No. B308007
M. Wt: 477.6 g/mol
InChI Key: KNIFWUAYIPCTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-[4-(dimethylamino)phenyl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazepine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-{6-[4-(dimethylamino)phenyl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is not fully understood. However, it has been suggested that it works by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of fungal and viral pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{6-[4-(dimethylamino)phenyl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone in lab experiments include its potent activity against various diseases and its relatively easy synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-{6-[4-(dimethylamino)phenyl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone. These include further studies to understand its mechanism of action, the development of more potent derivatives, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy.

Synthesis Methods

The synthesis of 1-{6-[4-(dimethylamino)phenyl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves a multistep process. The first step involves the reaction of 4-dimethylaminobenzaldehyde with hexylthiol to form the corresponding thioether. This intermediate is then reacted with 6-chloro-3-(2-chloroethyl)-1,2-benzoxazepine in the presence of a base to yield the final product.

Scientific Research Applications

1-{6-[4-(dimethylamino)phenyl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, antifungal, and antiviral activities.

properties

Molecular Formula

C26H31N5O2S

Molecular Weight

477.6 g/mol

IUPAC Name

1-[6-[4-(dimethylamino)phenyl]-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C26H31N5O2S/c1-5-6-7-10-17-34-26-27-24-23(28-29-26)21-11-8-9-12-22(21)31(18(2)32)25(33-24)19-13-15-20(16-14-19)30(3)4/h8-9,11-16,25H,5-7,10,17H2,1-4H3

InChI Key

KNIFWUAYIPCTIA-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)N(C)C)C(=O)C)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)N(C)C)C(=O)C)N=N1

Origin of Product

United States

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